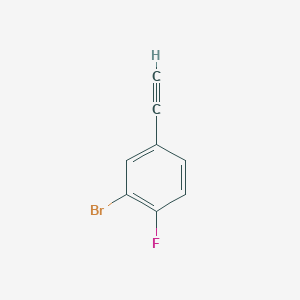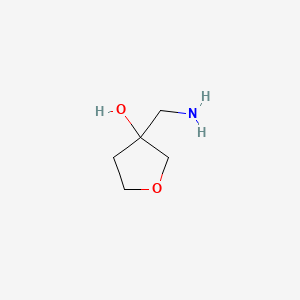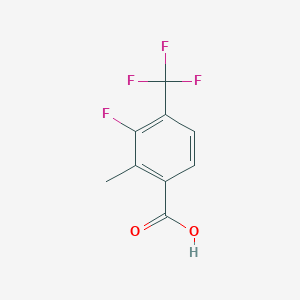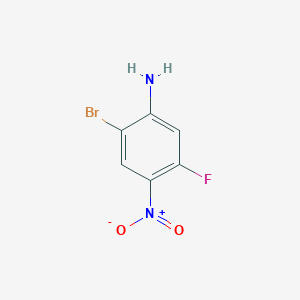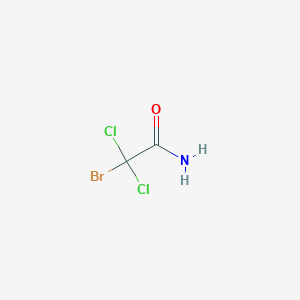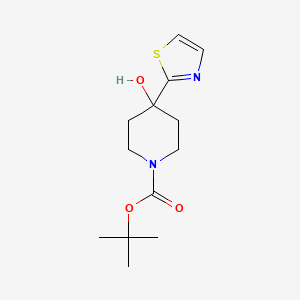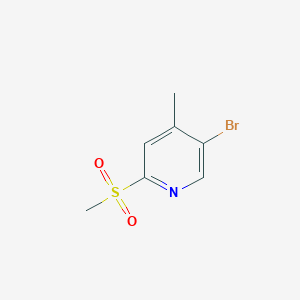
5-Bromo-4-methyl-2-(methylsulfonyl)pyridine
Descripción general
Descripción
5-Bromo-4-methyl-2-(methylsulfonyl)pyridine is a chemical compound with the molecular formula C7H8BrNO2S . It has a molecular weight of 250.12 . The compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for 5-Bromo-4-methyl-2-(methylsulfonyl)pyridine is 1S/C7H8BrNO2S/c1-5-3-7 (12 (2,10)11)9-4-6 (5)8/h3-4H,1-2H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, methyl, and methylsulfonyl groups on the pyridine ring.Physical And Chemical Properties Analysis
5-Bromo-4-methyl-2-(methylsulfonyl)pyridine is a solid at room temperature . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the search results .Aplicaciones Científicas De Investigación
Chemical Synthesis
“5-Bromo-4-methyl-2-(methylsulfonyl)pyridine” is used as a starting reagent in various chemical synthesis processes . It is a key component in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions .
Quantum Mechanical Investigations
This compound has been studied using Density Functional Theory (DFT) methods. The frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential, and dipole measurements have been carried out to describe possible reaction pathways .
Biological Activities
The synthesized pyridine derivatives from “5-Bromo-4-methyl-2-(methylsulfonyl)pyridine” have been investigated for their biological activities. For instance, the compound 4b exhibited significant anti-thrombolytic activity .
Biofilm Inhibition
The pyridine derivatives have also been tested for their biofilm inhibition activities. This makes them potential candidates for the development of new antimicrobial agents .
Haemolytic Activities
The haemolytic activities of the pyridine derivatives have been studied. These compounds could potentially be used in the treatment of diseases related to blood clotting .
Chiral Dopants for Liquid Crystals
The DFT studies suggest that these pyridine derivatives could be potential candidates as chiral dopants for liquid crystals .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mecanismo De Acción
Target of Action
It is known that this compound is often used in the synthesis of various pharmaceuticals and bioactive compounds .
Mode of Action
It is known to be used in suzuki–miyaura cross-coupling reactions , a type of reaction that forms carbon-carbon bonds. This reaction involves the palladium-catalyzed coupling of a boronic acid with a halide or triflate using a base .
Biochemical Pathways
As a reagent in suzuki–miyaura cross-coupling reactions , it can be involved in the synthesis of various bioactive compounds, potentially affecting a wide range of biochemical pathways depending on the final compound synthesized.
Action Environment
As a chemical reagent, its stability and reactivity can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Propiedades
IUPAC Name |
5-bromo-4-methyl-2-methylsulfonylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-5-3-7(12(2,10)11)9-4-6(5)8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUHXFFHUQCWGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methyl-2-(methylsulfonyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



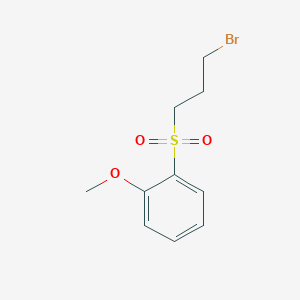
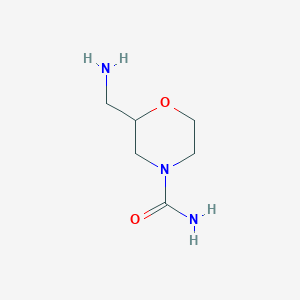
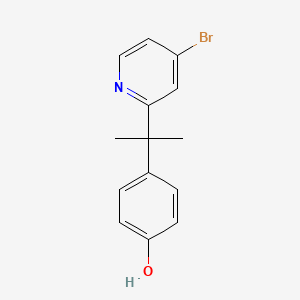
![6-Bromo-2-(bromomethyl)benzo[b]thiophene](/img/structure/B1526586.png)

![Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B1526588.png)

